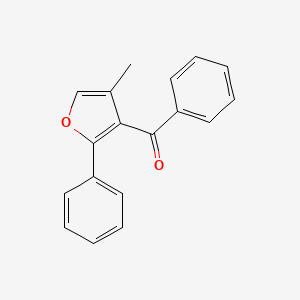![molecular formula C19H24N4O2 B1496180 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE](/img/structure/B1496180.png)
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of the quinazolinone family, which is known for its diverse biological activities. The presence of the piperazine ring and the methoxyphenyl group in its structure suggests potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable quinazolinone precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification using techniques like column chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is used in studies to understand its interactions with biological targets, such as receptors and enzymes.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring and methoxyphenyl group are believed to play a crucial role in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the target, and can influence various signaling pathways involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring and is known for its serotonin receptor antagonism.
Naftopidil: Used to treat benign prostatic hyperplasia, it also features a piperazine moiety.
Urapidil: An antihypertensive agent with a similar structural motif.
Uniqueness
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of the quinazolinone core with the piperazine and methoxyphenyl groups. This unique structure allows for distinct interactions with biological targets, potentially leading to novel therapeutic applications .
Propiedades
Fórmula molecular |
C19H24N4O2 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H24N4O2/c1-25-15-8-6-14(7-9-15)22-10-12-23(13-11-22)19-20-17-5-3-2-4-16(17)18(24)21-19/h6-9H,2-5,10-13H2,1H3,(H,20,21,24) |
Clave InChI |
NQWCDPUWUGDETK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(CCCC4)C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


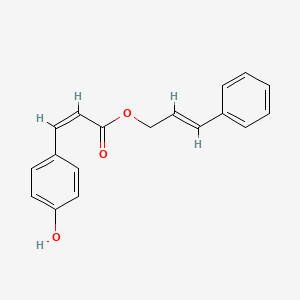

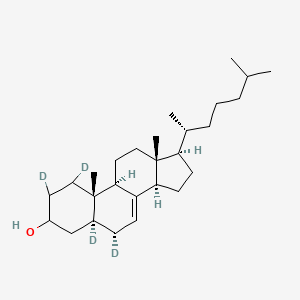
![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)
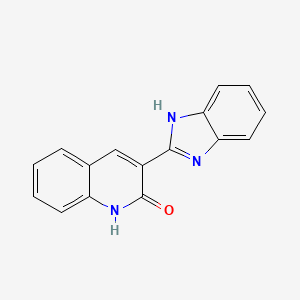
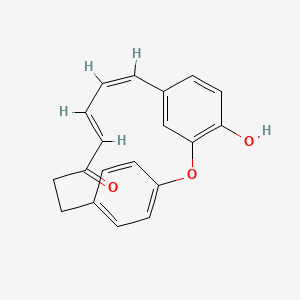

![[(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate](/img/structure/B1496126.png)


![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)

